molecular formula C13H18ClN3S B1393218 N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine CAS No. 1251614-43-3

N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine

Cat. No. B1393218
M. Wt: 283.82 g/mol
InChI Key: DLIBJXKCLWNZLK-UHFFFAOYSA-N
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Description

“N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine” is a chemical compound with a molecular weight of 283.82 .


Molecular Structure Analysis

The IUPAC name of the compound is "N~1~- (5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N~3~,N~3~-dimethyl-1,3-propanediamine" . The InChI code is "1S/C13H18ClN3S/c1-9-10 (14)5-6-11-12 (9)16-13 (18-11)15-7-4-8-17 (2)3/h5-6H,4,7-8H2,1-3H3, (H,15,16)" .


Physical And Chemical Properties Analysis

The compound is a solid substance . The molecular weight is 283.82 .

Scientific Research Applications

Malaria Treatment Research

N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine has been studied in the context of malaria treatment. Krake et al. (2017) investigated derivatives of this compound for their potential as inhibitors of Plasmodium falciparum, a parasite causing malaria. They focused on varying the substitution patterns around the aromatic ring and modifications in the core heterocycle to enhance potency and metabolic stability (Krake et al., 2017).

Magnetic Properties and Coordination Chemistry

The compound's derivatives have been analyzed for their magnetic properties and coordination chemistry. Ribas et al. (1994) synthesized a nickel(II) complex with a related diamine ligand, exploring its structural and magnetic characteristics. This research contributes to understanding the complex's potential in various applications, including materials science and coordination chemistry (Ribas et al., 1994).

Synthesis and Characterization of Novel Derivatives

Other research efforts have focused on synthesizing and characterizing novel derivatives of this compound for diverse applications. For example, studies by Malik et al. (2018) explored thiadiazole derivatives, including their synthesis, characterization, and applications in dyeing performance (Malik et al., 2018).

Application in Polymer Chemistry

In the field of polymer chemistry, Ghaemy and Alizadeh (2009) investigated the synthesis of polyimides using an unsymmetrical diamine monomer derived from this compound. This research is significant in developing materials with specific properties like solubility and thermal stability (Ghaemy & Alizadeh, 2009).

Urease Inhibition and Anti-leishmanial Properties

Recent research by Nayab et al. (2022) on Zn(II) complexes of related diamines demonstrated their potential as urease inhibitors and anti-leishmanial agents. This indicates the compound's relevance in medicinal chemistry, particularly in developing treatments for specific diseases and infections (Nayab et al., 2022).

properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3S/c1-9-10(14)5-6-11-12(9)16-13(18-11)15-7-4-8-17(2)3/h5-6H,4,7-8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIBJXKCLWNZLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NCCCN(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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